Home > Products > Screening Compounds P53914 > Regrelor disodium
Regrelor disodium - 676251-22-2

Regrelor disodium

Catalog Number: EVT-280019
CAS Number: 676251-22-2
Molecular Formula: C22H23N6Na2O8P
Molecular Weight: 576.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Regrelor, also known as INS50589, is a novel P2Y(12) ADP-receptor antagonist. P2Y(12) receptors participate in ADP-induced activation and aggregation of human platelets.
Source and Classification

Regrelor disodium is derived from the chemical structure of adenosine and is categorized under purinergic agents, which influence the synthesis, storage, uptake, metabolism, or release of purinergic transmitters. This classification highlights its role in pharmacological interventions targeting purinergic signaling pathways, particularly in relation to platelet aggregation and cardiovascular health .

Synthesis Analysis

The synthesis of regrelor disodium involves several key steps, primarily focusing on the modification of precursor compounds to achieve the desired disodium salt form. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that undergo various chemical transformations.
  2. Reaction Conditions: Controlled conditions such as temperature, pH, and reaction time are critical for successful synthesis. For instance, reactions may be conducted at ambient temperatures or slightly elevated temperatures to facilitate the formation of intermediates.
  3. Purification Steps: After the initial synthesis, purification processes such as crystallization or chromatography are employed to isolate the pure disodium salt from by-products and unreacted materials.

Specific methodologies may vary based on the desired yield and purity of the final product. Notably, advancements in synthetic techniques have allowed for more efficient production methods that minimize exposure to cytotoxic compounds .

Molecular Structure Analysis

The molecular structure of regrelor disodium can be represented by its chemical formula, which includes two sodium ions associated with the core structure derived from adenosine. The compound's three-dimensional conformation is crucial for its interaction with purinergic receptors.

  • Key Features:
    • Functional Groups: The presence of hydroxyl groups and phosphate moieties contributes to its solubility and reactivity.
    • Stereochemistry: The spatial arrangement of atoms within the molecule affects its biological activity and receptor binding affinity.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to confirm the structure and purity of regrelor disodium during synthesis .

Chemical Reactions Analysis

Regrelor disodium participates in various chemical reactions that are significant for its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to purinergic receptors (specifically P2Y12), which modulates platelet aggregation.
  2. Metabolic Pathways: Once administered, regrelor disodium undergoes metabolic transformations that may involve hydrolysis or conjugation reactions, leading to active metabolites that exert therapeutic effects.
  3. Stability Considerations: Understanding the stability of regrelor disodium under physiological conditions is essential for predicting its behavior in vivo.

These reactions are influenced by factors such as pH, temperature, and the presence of other biochemical agents .

Mechanism of Action

The mechanism of action of regrelor disodium primarily revolves around its interaction with purinergic receptors:

  • Receptor Activation: Upon binding to P2Y12 receptors on platelets, regrelor disodium inhibits ADP-mediated platelet activation, thereby reducing thrombus formation.
  • Signal Transduction: This receptor interaction triggers downstream signaling pathways that lead to alterations in intracellular calcium levels and other second messengers involved in platelet function.

This mechanism underscores regrelor's potential utility in managing conditions where platelet aggregation poses a risk, such as during surgical procedures or in patients with coronary artery disease .

Physical and Chemical Properties Analysis

Regrelor disodium exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.
  • Stability: Sensitive to environmental conditions; proper storage conditions are necessary to maintain its integrity.
  • Melting Point: Specific melting point data may vary based on purity but is generally consistent with similar purinergic compounds.

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into these properties .

Applications

Regrelor disodium has several scientific applications primarily focused on cardiovascular health:

  • Cardiac Surgery: Investigated for use in enhancing outcomes during cardiac surgical procedures by preventing thrombus formation.
  • Thrombosis Management: Potential application in treating thrombosis-related conditions through modulation of platelet activity.
  • Research Tool: Utilized in studies exploring purinergic signaling pathways and their implications in various diseases.

The ongoing research into regrelor disodium highlights its potential as a valuable therapeutic agent in clinical settings involving cardiovascular interventions .

Introduction to Regrelor Disodium: Discovery and Therapeutic Rationale

Historical Context of P2Y12 Receptor Antagonists in Cardiovascular Therapeutics

The development of P2Y12 receptor antagonists revolutionized antiplatelet therapy by targeting adenosine diphosphate (ADP)-mediated platelet activation—a central pathway in arterial thrombosis. Early agents like ticlopidine (first-generation) and clopidogrel (second-generation) irreversibly inhibited the P2Y12 receptor but faced limitations due to pharmacogenomic variability, slow onset of action, and inconsistent platelet inhibition. Clopidogrel, a prodrug, requires hepatic bioactivation via cytochrome P450 (CYP2C19), and patients with loss-of-function alleles (2, *3) exhibit reduced active metabolite generation and higher thrombotic risk [7]. Third-generation agents (prasugrel, ticagrelor) improved potency and onset but introduced new challenges: prasugrel increased bleeding risk, while ticagrelor caused dyspnea and required twice-daily dosing [7]. This therapeutic gap underscored the need for *reversible, predictable, and rapidly acting P2Y12 inhibitors.

Table 1: Evolution of P2Y12 Receptor Antagonists

GenerationAgentsMechanismKey Limitations
FirstTiclopidineIrreversible antagonistNeutropenia, slow onset (3–5 days)
SecondClopidogrelIrreversible antagonistCYP2C19 polymorphism dependency, variable response
ThirdPrasugrel, TicagrelorIrreversible/ReversibleIncreased bleeding (prasugrel), dyspnea (ticagrelor)

Identification and Development of Regrelor Disodium as a Novel Antiplatelet Agent

Regrelor disodium (developmental code: INS-50589) emerged from rational drug design efforts to create a direct-acting nucleotide analogue that bypasses metabolic activation. Identified through structure-activity relationship (SAR) studies of dinucleoside polyphosphates, Regrelor was optimized for high-affinity binding to the P2Y12 receptor and reversible inhibition [1] [6]. Preclinical studies in canine models demonstrated its efficacy in preserving platelet function and reducing blood loss during cardiac surgery, supporting its potential in human cardiovascular settings [1]. A Phase II trial evaluated Regrelor for reducing postoperative bleeding in open-heart surgery patients; however, the study was terminated prematurely due to adverse effects unrelated to efficacy [1]. Despite this setback, Regrelor’s reversible mechanism and rapid onset (achieving peak platelet inhibition within hours) positioned it as a scientifically significant candidate for acute settings where rapid platelet function recovery is critical [1] [6].

Structural and Functional Uniqueness Among Nucleotide Analogues

Regrelor disodium (chemical name: Disodium N-(ethylcarbamoyl)-2',3'-O-((1S,2E)-3-phenyl-2-propenylidene)-5'-adenylate) is distinguished by three key structural features:

  • Disodium Phosphate Moiety: The 5'-phosphate group is stabilized as a disodium salt (C₂₂H₂₃N₆O₈P·2Na), enhancing aqueous solubility and bypassing the initial phosphorylation step required by nucleoside-based agents like clopidogrel [1] [8]. This allows direct binding to the P2Y12 receptor without hepatic activation [3].
  • Defined Stereochemistry: The molecule possesses five defined stereocenters and one E/Z center (7aS,2'S-configuration), ensuring optimal spatial orientation for receptor engagement. Absolute stereochemistry is critical for target specificity, as evidenced by its optical activity [1].
  • Bridged Dinucleotide Mimic: The 2',3'-O-(phenylallylidene) bridge locks the ribose conformation, mimicking the structure of endogenous dinucleotide polyphosphates (e.g., Ap4A) that naturally antagonize P2Y12 [6]. This design confers high affinity (IC₅₀ ~100 nM) and reversible binding [1].

Table 2: Structural Attributes of Regrelor Disodium

AttributeDescriptionFunctional Implication
Molecular FormulaC₂₂H₂₃N₆O₈P·2NaEnhanced solubility; avoids metabolic activation
Molecular Weight576.41 g/molOptimized for membrane permeability
Stereocenters5 defined stereocenters, 1 E/Z centerHigh target specificity
Key Functional GroupsDisodium phosphate, phenylallylidene bridge, ethylcarbamoylDirect P2Y12 binding; reversible inhibition

Regrelor’s structure overcomes two major limitations of traditional antimetabolites:

  • Metabolic Efficiency: Unlike nucleoside analogues (e.g., clopidogrel) that depend on kinases for activation, Regrelor’s pre-phosphorylated state ensures consistent intracellular delivery of the active moiety [3] [8].
  • Resistance Mechanisms: It evades deactivation by cytosolic nucleotidases (e.g., cN-I/II/III) and deaminases, which commonly limit the efficacy of nucleotide analogues [3] [6].

Properties

CAS Number

676251-22-2

Product Name

Regrelor disodium

IUPAC Name

disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate

Molecular Formula

C22H23N6Na2O8P

Molecular Weight

576.4 g/mol

InChI

InChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1

InChI Key

MKQKPLQMNCXTJE-VEZQGTPESA-L

SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

INS50589; INS-50589; INS 50589; Regrelor; Regrelor sodium; Regrelor disodium.

Canonical SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+]

Isomeric SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.